(2-methylpyridin-3-yl)methanol
Overview
Description
(2-methylpyridin-3-yl)methanol: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the second position and a methanol group at the third position
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, influencing a wide range of biochemical processes .
Mode of Action
It’s suggested that the compound might undergo hydroxylation of the methyl group, which is a common reaction in the metabolism of methylated compounds .
Biochemical Pathways
It’s known that pyridine derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12315) and its structure suggest that it might have good bioavailability .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpyridine-3-yl)methanol. For instance, under denitrifying conditions, the degradation of 2-methylpyridine was found to be influenced by the presence of other substances such as pyridine and methanol .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methylpyridin-3-yl)methanol typically involves the reaction of 2-methylpyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-Methyl-pyridin-3-yl)-methane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: (2-Methyl-pyridin-3-yl)-methanal or (2-Methyl-pyridin-3-yl)-methanoic acid.
Reduction: (2-Methyl-pyridin-3-yl)-methane.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- (2-Methyl-pyridin-3-yl)-hydrazine
- Methyl-(2-methyl-pyridin-3-yl)-amine
- 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine
Comparison:
- (2-Methyl-pyridin-3-yl)-hydrazine: This compound has a hydrazine group instead of a methanol group, which significantly alters its reactivity and potential applications.
- Methyl-(2-methyl-pyridin-3-yl)-amine: The presence of an amine group instead of a methanol group changes its chemical properties and biological activities.
- 4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine: This compound contains a pyrimidine ring and a methylsulfanyl group, making it structurally more complex and potentially more versatile in its applications.
Uniqueness: (2-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-7(5-9)3-2-4-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMLMDSFLIHHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307124 | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-61-0 | |
Record name | 56826-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methyl-pyridin-3-yl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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